molecular formula C13H12N4O B2459410 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine CAS No. 1629037-78-0

4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B2459410
CAS No.: 1629037-78-0
M. Wt: 240.266
InChI Key: XAOCPULRMFPHEN-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure with a benzyloxy substituent at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives and hydrazine derivatives.

    Introduction of the benzyloxy group: This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyloxy group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl bromide or benzyl chloride in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyloxy group.

Scientific Research Applications

4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural properties and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may bind to active sites or allosteric sites on proteins, altering their activity and resulting in various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-1H-pyrazolo[3,4-d]pyrimidin-3-amine: Similar structure with a pyrimidine ring instead of a pyridine ring.

    4-(benzyloxy)-1H-pyrazolo[4,3-c]quinolin-3-amine: Similar structure with a quinoline ring instead of a pyridine ring.

Uniqueness

4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific pyrazolo[4,3-c]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-phenylmethoxy-1H-pyrazolo[4,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-12-11-10(16-17-12)6-7-15-13(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H3,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOCPULRMFPHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC3=C2C(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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